tert-Butyl 3-hydroxy-4-nitrobenzoate
Overview
Description
Tert-Butyl 3-hydroxy-4-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemistry of Aromatic Nitro Compounds : Research demonstrates the light-induced formation of indolones from o-Nitro-tert-butylbenzenes, suggesting photochemical applications in synthesizing complex organic compounds (Döpp, 1971).
Electrochemical Behavior of Nitrobenzoate Compounds : Studies on the electrochemical cleavage of the nitrobenzoyl group from butyl nitrobenzoates highlight its use in protecting functional hydroxyl groups, useful in synthetic chemistry (Jorge & Stradiotto, 1996).
Synthesis and Crystal Structure Analysis : Investigations into the synthesis of compounds like N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, which are derivatives of tert-Butyl 3-hydroxy-4-nitrobenzoate, contribute to the understanding of molecular structures and their properties (Gholivand et al., 2009).
Organic Magnetic Materials : Studies on compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, derived from this compound, reveal their potential in developing organic magnetic materials (Ferrer et al., 2001).
Antioxidant Properties and Stability : Research on related compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, a derivative of this compound, sheds light on their antioxidant properties and stability, relevant in biochemistry and pharmaceuticals (Watanabe et al., 2000).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position . This suggests that it might interact with its targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
Given its potential for reactions at the benzylic position , it may influence pathways involving benzylic compounds
Result of Action
Given its potential for reactions at the benzylic position , it may induce changes in target molecules, potentially altering their function
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-8(12(15)16)9(13)6-7/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFALFMMBSPRIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600960 | |
Record name | tert-Butyl 3-hydroxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123330-86-9 | |
Record name | tert-Butyl 3-hydroxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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